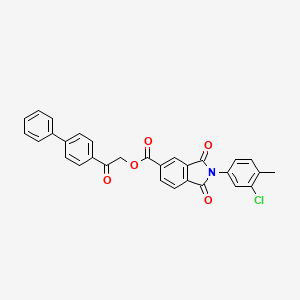![molecular formula C27H18Cl2N4O6 B11690842 N,N'-[methanediylbis(3-nitrobenzene-4,1-diyl)]bis(2-chlorobenzamide)](/img/structure/B11690842.png)
N,N'-[methanediylbis(3-nitrobenzene-4,1-diyl)]bis(2-chlorobenzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-CHLORO-N-(4-{[4-(2-CHLOROBENZAMIDO)-2-NITROPHENYL]METHYL}-3-NITROPHENYL)BENZAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple nitro and chloro groups attached to a benzamide core. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-CHLORO-N-(4-{[4-(2-CHLOROBENZAMIDO)-2-NITROPHENYL]METHYL}-3-NITROPHENYL)BENZAMIDE typically involves multi-step organic reactions. The process begins with the nitration of a suitable aromatic precursor to introduce nitro groups. This is followed by chlorination to add chloro groups at specific positions on the aromatic ring. The final step involves the formation of the benzamide linkage through an amide coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Types of Reactions:
Oxidation: The nitro groups in the compound can undergo reduction to form amino groups.
Reduction: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Amino derivatives: from the reduction of nitro groups.
Substituted aromatic compounds: from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-CHLORO-N-(4-{[4-(2-CHLOROBENZAMIDO)-2-NITROPHENYL]METHYL}-3-NITROPHENYL)BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 2-CHLORO-N-(4-{[4-(2-CHLOROBENZAMIDO)-2-NITROPHENYL]METHYL}-3-NITROPHENYL)BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s nitro and chloro groups can form specific interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Vergleich Mit ähnlichen Verbindungen
- 2-CHLORO-N-(4-(2-CHLOROBENZOYL)AMINO)-3-NITROPHENYL)BENZAMIDE
- 2-CHLORO-N-(4-METHYL-2-PYRIMIDINYL)BENZAMIDE
Comparison: Compared to similar compounds, 2-CHLORO-N-(4-{[4-(2-CHLOROBENZAMIDO)-2-NITROPHENYL]METHYL}-3-NITROPHENYL)BENZAMIDE is unique due to its specific arrangement of nitro and chloro groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C27H18Cl2N4O6 |
|---|---|
Molekulargewicht |
565.4 g/mol |
IUPAC-Name |
2-chloro-N-[4-[[4-[(2-chlorobenzoyl)amino]-2-nitrophenyl]methyl]-3-nitrophenyl]benzamide |
InChI |
InChI=1S/C27H18Cl2N4O6/c28-22-7-3-1-5-20(22)26(34)30-18-11-9-16(24(14-18)32(36)37)13-17-10-12-19(15-25(17)33(38)39)31-27(35)21-6-2-4-8-23(21)29/h1-12,14-15H,13H2,(H,30,34)(H,31,35) |
InChI-Schlüssel |
JDYDGHWSJYMOPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)CC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4Cl)[N+](=O)[O-])[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-chlorophenoxy)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11690760.png)
![2-{2-[(2,4-dichlorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole](/img/structure/B11690765.png)
![2,4-dinitro-N-[2-(propan-2-yl)phenyl]benzamide](/img/structure/B11690769.png)
![N'-[(Z)-(3-hydroxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11690774.png)
![4-chloro-N'-[(E)-(3-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11690775.png)


![N-[3,5-bis(phenylsulfanyl)phenyl]-2-fluorobenzamide](/img/structure/B11690793.png)

![(5Z)-3-(4-Nitrophenyl)-5-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11690808.png)
![ethyl {4-[(Z)-2-(5-amino-4-cyano-1-phenyl-1H-pyrazol-3-yl)-2-cyanoethenyl]-2-bromo-6-methoxyphenoxy}acetate](/img/structure/B11690812.png)
![3-bromo-N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11690824.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11690828.png)
![prop-2-en-1-yl 2-chloro-5-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11690831.png)
